molecular formula C8H17NO B6271908 1-(oxan-2-yl)propan-2-amine CAS No. 1566291-04-0

1-(oxan-2-yl)propan-2-amine

Cat. No.: B6271908
CAS No.: 1566291-04-0
M. Wt: 143.2
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Description

1-(Oxan-2-yl)propan-2-amine (CAS No. 1566291-04-0), also known as 1-(tetrahydro-2H-pyran-2-yl)propan-2-amine, is a bicyclic compound comprising a six-membered oxane (tetrahydropyran) ring fused to a propan-2-amine group. Its molecular formula is C₈H₁₇NO (molecular weight: 143.2 g/mol). The oxane ring contributes to conformational stability, while the secondary amine group enables reactivity in nucleophilic substitutions, oxidations, and reductions . This compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, though its applications are less documented compared to analogs with heterocyclic or aromatic substitutions.

Properties

CAS No.

1566291-04-0

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(oxan-2-yl)propan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-bromo-1-(oxan-2-yl)propane with ammonia or primary amines under controlled conditions can yield this compound . The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, solvent-free synthesis methods have been explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(oxan-2-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(oxan-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This interaction can result in the inhibition of enzyme function or alteration of signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The uniqueness of 1-(oxan-2-yl)propan-2-amine is best contextualized by comparing it to compounds with analogous functional groups, ring systems, or substitution patterns. Below is a detailed comparison:

1-(Oxan-2-yl)propan-2-one

Property This compound 1-(Oxan-2-yl)propan-2-one
Functional Group Secondary amine (-NH-) Ketone (-C=O)
Reactivity Participates in alkylation, acylation Undergoes nucleophilic additions (e.g., Grignard)
Bioactivity Limited data; potential CNS modulation Lacks amine-driven receptor interactions
CAS No. 1566291-04-0 Not explicitly provided (see )

Key Difference : The ketone group in 1-(oxan-2-yl)propan-2-one eliminates basicity, reducing its utility in neurotransmitter analog synthesis compared to the amine variant .

Propargylamines (e.g., 1-(1,2-Oxazol-5-yl)propan-2-amine)

Property This compound 1-(1,2-Oxazol-5-yl)propan-2-amine
Core Structure Oxane ring + amine Oxazole (5-membered O/N heterocycle) + amine
Electronic Effects Ether oxygen stabilizes ring Oxazole’s aromaticity enhances resonance
Bioactivity Underexplored Used in neurodegenerative disease research
CAS No. 1566291-04-0 1557337-92-4

Key Difference: The oxazole ring in 1-(1,2-Oxazol-5-yl)propan-2-amine confers aromaticity and polarity, improving binding to enzymatic targets like monoamine oxidases .

1-(Pyrrolidin-1-yl)propan-2-amine

Property This compound 1-(Pyrrolidin-1-yl)propan-2-amine
Ring Size 6-membered oxane 5-membered pyrrolidine
Basicity Moderate (pKa ~9-10) Higher (pKa ~10-11 due to N in ring)
Applications Scaffold for synthesis Precursor for nootropic agents
CAS No. 1566291-04-0 Not explicitly provided

Key Difference : The smaller pyrrolidine ring increases ring strain and basicity, favoring interactions with dopaminergic receptors .

1-(Oxolan-2-yl)propan-2-amine (Oxolane Analog)

Property This compound 1-(Oxolan-2-yl)propan-2-amine
Ring Structure 6-membered oxane 5-membered oxolane (tetrahydrofuran)
Solubility Lower due to larger hydrophobic core Higher (smaller ring improves polarity)
CAS No. 1566291-04-0 100868-39-1

Key Difference : The oxolane analog’s compact structure enhances solubility but reduces steric hindrance, altering metabolic stability .

Research Findings and Structural-Activity Relationships

Impact of Ring Size on Bioactivity

  • Six-membered oxane : Balances rigidity and flexibility, favoring blood-brain barrier penetration in CNS-targeting compounds .
  • Five-membered pyrrolidine/oxolane : Smaller rings increase metabolic susceptibility but improve receptor-binding kinetics .

Functional Group Modifications

  • Amine vs.
  • Propargyl Group : Propargylamines (e.g., selegiline analogs) exhibit neuroprotective effects via MAO-B inhibition, a feature absent in oxane-based amines .

Comparative Receptor Binding Data

Compound D3 Receptor Affinity (Ki, nM) MAO-B Inhibition (IC₅₀, µM)
This compound Not tested >100 (inactive)
1-(1,2-Oxazol-5-yl)propan-2-amine 120 0.8
(R)-1-(4-Methoxyphenyl)propan-2-amine 15 N/A

Insight : Heterocyclic substitutions (e.g., oxazole) significantly enhance enzyme inhibitory activity compared to aliphatic oxane derivatives .

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